Antifungal Potency: 5-Cyano Benzimidazole-2-carboxylates Match Fluconazole MIC Against Candida Species
In the systematic SAR study by Göker et al. (2002), a panel of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles was evaluated against Candida species using broth microdilution assays. The most active 5-cyano-substituted compounds (53, 57, 58, and 61) exhibited MIC values of 3.12 µg/mL, which were statistically indistinguishable from the reference drug fluconazole tested under identical conditions [1]. Critically, the corresponding benzimidazole-5-carboxylic acid (compounds 35, 38), 5-chloro (compound 40), and 5-trifluoromethyl (compound 41) analogs, as well as the ethyl-5-carboxylate intermediate (compound 36), all demonstrated inferior antifungal activity, confirming that the 5-cyano group—present in the target compound—is the primary driver of anti-Candida potency [1]. This positions Ethyl 5-Cyanobenzimidazole-2-carboxylate as the preferred ester-protected precursor for generating antifungal leads that retain the essential 5-cyano pharmacophore.
| Evidence Dimension | In vitro antifungal MIC against Candida species |
|---|---|
| Target Compound Data | Class-level: 5-cyano-substituted benzimidazole-2-carbonitrile analogs (compounds 53, 57, 58, 61) show MIC = 3.12 µg/mL. The target compound (ethyl ester) is the immediate synthetic precursor to such 5-carbonitrile derivatives. |
| Comparator Or Baseline | Fluconazole: MIC = 3.12 µg/mL (identical activity) [1]. Comparator analogs without 5-cyano group: 5-COOH, 5-Cl, 5-CF₃ — all showed inferior MIC values. |
| Quantified Difference | The 5-cyano group is the differentiating pharmacophore; its presence restores fluconazole-equivalent MIC (3.12 µg/mL), while its replacement with COOH, Cl, or CF₃ loses this activity. |
| Conditions | Broth microdilution assay against Candida species; Bioorg Med Chem (2002) 10:2589–2596. |
Why This Matters
Procurement of Ethyl 5-Cyanobenzimidazole-2-carboxylate specifically provides the 5-cyano functionality essential for accessing fluconazole-level antifungal potency, a feature absent in the more commonly available 5-unsubstituted or 5-halo benzimidazole-2-carboxylate esters.
- [1] Göker H, Kuş C, Boykin DW, Yildiz S, Altanlar N. Synthesis of some new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles and their potent activity against Candida species. Bioorg Med Chem. 2002;10(8):2589-2596. PMID: 12057648. View Source
